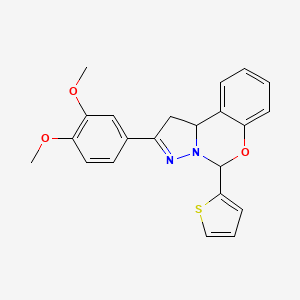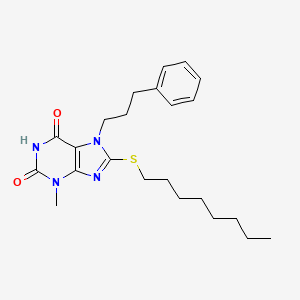
S-(1-phenyl-1H-tetrazol-5-yl) 4-methoxybenzothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(1-phenyl-1H-tetraazol-5-yl) 4-methoxybenzenecarbothioate is a chemical compound with the molecular formula C15H12N4O2S It is characterized by the presence of a phenyl group, a tetraazole ring, and a methoxybenzenecarbothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(1-phenyl-1H-tetraazol-5-yl) 4-methoxybenzenecarbothioate typically involves the reaction of 4-methoxybenzenecarbothioic acid with 1-phenyl-1H-tetraazole. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
S-(1-phenyl-1H-tetraazol-5-yl) 4-methoxybenzenecarbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or methoxybenzenecarbothioate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S-(1-phenyl-1H-tetraazol-5-yl) 4-methoxybenzenecarbothioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of S-(1-phenyl-1H-tetraazol-5-yl) 4-methoxybenzenecarbothioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-(1-phenyl-1H-tetraazol-5-yl) 3-methoxybenzenecarbothioate
- S-(1-phenyl-1H-tetraazol-5-yl) 3-methylbenzenecarbothioate
Uniqueness
S-(1-phenyl-1H-tetraazol-5-yl) 4-methoxybenzenecarbothioate is unique due to the presence of the 4-methoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets and its overall efficacy in various applications.
Propriétés
Formule moléculaire |
C15H12N4O2S |
|---|---|
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
S-(1-phenyltetrazol-5-yl) 4-methoxybenzenecarbothioate |
InChI |
InChI=1S/C15H12N4O2S/c1-21-13-9-7-11(8-10-13)14(20)22-15-16-17-18-19(15)12-5-3-2-4-6-12/h2-10H,1H3 |
Clé InChI |
DFEQWJSSNUQYAJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)SC2=NN=NN2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11992555.png)
![(5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11992564.png)


![5-(4-ethoxyphenyl)-4-methyl-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11992579.png)




![N-{2,2-dichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11992622.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11992644.png)
![9-Bromo-5-(3-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992646.png)
